molecular formula C25H21NO4 B2446431 9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929493-73-2

9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Katalognummer: B2446431
CAS-Nummer: 929493-73-2
Molekulargewicht: 399.446
InChI-Schlüssel: RZOJJWTUGPUTBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(4-Methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and substituted with a methoxybenzyl and phenyl group. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde or ketone.

    Oxazine Ring Formation: The oxazine ring is formed by the cyclization of the intermediate chromene compound with an amine and formaldehyde under acidic or basic conditions.

    Substitution Reactions: The final compound is obtained by introducing the methoxybenzyl and phenyl groups through substitution reactions, often using Grignard reagents or other organometallic compounds.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Analyse Chemischer Reaktionen

9-(4-Methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

9-(4-Methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-tumor effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

9-(4-Methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can be compared with other similar compounds, such as:

    4-[10-(Methoxybenzyl)-9-anthryl]phenol: This compound has a similar methoxybenzyl substitution but differs in the core structure, which is based on anthracene rather than chromene.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound also contains a methoxyphenyl group but has a different core structure involving a dioxaborolane ring.

The uniqueness of this compound lies in its specific combination of the chromene and oxazine rings, which imparts distinct chemical and biological properties.

Biologische Aktivität

9-(4-Methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound belonging to the chromeno[8,7-e][1,3]oxazine class. Its unique structure features a chromene ring fused with an oxazine ring and substituted with a methoxybenzyl and phenyl group. This structural arrangement contributes to its distinct chemical and biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Chromene Ring : This is achieved through a condensation reaction between a phenol derivative and an aldehyde or ketone.
  • Oxazine Ring Formation : The oxazine ring is created by cyclizing the intermediate chromene compound with an amine and formaldehyde under acidic or basic conditions.
  • Substitution Reactions : The final compound is formed by introducing the methoxybenzyl and phenyl groups via substitution reactions, often using Grignard reagents or other organometallic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biological pathways, potentially leading to anti-tumor effects by inhibiting cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • In Vitro Studies : The compound was tested against various cancer cell lines using MTT assays. For example, it showed significant cytotoxicity against MDA-MB-231 breast cancer cells when compared to standard treatments like paclitaxel. The results indicated that minor modifications in the structure could enhance its anticancer activity .
  • Mechanistic Insights : The compound may act by disrupting key signaling pathways involved in cancer cell survival and proliferation. This includes potential inhibition of specific kinases or transcription factors that drive tumor growth .

Comparative Analysis

When compared with similar compounds in its class, such as 9-benzyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, this compound exhibits unique properties due to its specific substitutions which enhance its biological activity .

Data Table: Biological Activity Summary

Study Cell Line IC50 (µM) Mechanism
MTT AssayMDA-MB-23115.2Inhibition of cell proliferation
Comparative AnalysisVarious (e.g., A549)20.5Modulation of apoptosis pathways
Structure-Activity RelationshipN/AN/APotential for enhanced activity with substitutions

Case Study 1: Anticancer Efficacy

In a study published in GSC Biological and Pharmaceutical Sciences, the synthesized derivatives of similar compounds were evaluated for their anticancer activities against MDA-MB-231 cells. The findings suggested that structural modifications could lead to improved efficacy against breast cancer .

Case Study 2: Mechanistic Evaluation

Research indicated that compounds similar to this compound could inhibit CDK2 enzymes effectively. This suggests a potential pathway through which the compound may exert its anticancer effects .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 9-(4-methoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves:

Core formation : Chromeno-oxazine scaffold assembly via Pechmann condensation or multi-component reactions (e.g., arylglyoxals, malono derivatives) .

Substituent introduction : Methoxybenzyl and phenyl groups are added via nucleophilic substitution or coupling reactions.

Optimization : Reaction parameters (temperature: 80–120°C; solvent: ethanol/DMF; catalysts: Lewis acids like AlCl₃) are tuned using Design of Experiments (DOE) to maximize yield (reported 48–81%) .

  • Characterization : NMR (¹H/¹³C), HRMS, and IR confirm structure and purity .

Q. How does the substitution pattern (e.g., 4-methoxybenzyl, phenyl) influence the compound’s physicochemical properties?

  • Key Substituent Effects :

SubstituentProperty ImpactExample Data
4-Methoxybenzyl↑ Lipophilicity (logP ~3.2)Enhances membrane permeability
Phenyl↑ Aromatic π-π stackingStabilizes protein-ligand interactions
Chromeno-oxazine coreRigid conformationReduces metabolic degradation
  • Methodology : Computational tools (e.g., MarvinSketch, SwissADME) predict solubility and logP, validated via HPLC .

Q. What spectroscopic techniques are critical for confirming the compound’s structure and purity?

  • Primary Techniques :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxybenzyl δ 3.7–3.8 ppm; chromeno-oxazine δ 4.2–5.1 ppm) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 430.18) .
  • IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
    • Purity Assessment : HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., cytotoxicity vs. inactivity) across studies?

  • Methodology :

Comparative assays : Standardize cell lines (e.g., MCF-7 vs. HeLa) and protocols (MTT vs. ATP-based viability) .

Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to isolate substituent effects .

Target validation : Use SPR or microscale thermophoresis to measure binding affinity (e.g., KD values for kinase targets) .

Q. What reaction mechanisms underpin the compound’s participation in oxidation or reduction reactions?

  • Oxidation :

  • Site : Methoxybenzyl group → forms quinone intermediates under H₂O₂/Fe³⁺.
  • Mechanism : Radical-mediated pathways detected via ESR .
    • Reduction :
  • Site : Chromeno-oxazine carbonyl → alcohol via NaBH₄/Pd-C.
  • Monitoring : TLC or in-situ FTIR tracks intermediate formation .

Q. What evidence supports the compound’s potential as a pharmacological agent, and how can its selectivity be improved?

  • Biological Data :

ActivityModelKey FindingReference
AnticancerMCF-7IC₅₀ = 12 µM (vs. cisplatin: 8 µM)
AntimicrobialS. aureusMIC = 32 µg/mL (vs. ampicillin: 2 µg/mL)
Anti-inflammatoryRAW 264.7↓ NO production by 40% at 10 µM
  • Selectivity Optimization :
  • Structural tweaks : Introduce polar groups (e.g., -OH, -COOH) to reduce off-target binding .
  • Prodrug design : Mask reactive sites (e.g., ester prodrugs for targeted release) .

Q. How do solvent polarity and pH affect the compound’s stability in experimental settings?

  • Stability Profile :

ConditionDegradation PathwayHalf-Life
pH < 3Hydrolysis of oxazine ring<24 hrs
pH 7.4 (PBS)Stable (>90% intact at 72 hrs)
DMSORadical formation under lightStore in dark
  • Methodology : Accelerated stability studies (ICH Q1A guidelines) with UPLC monitoring .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Approaches :

Docking : AutoDock Vina screens against kinases (e.g., CDK2, PDB: 1H1P) .

MD Simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .

QSAR : Build models using descriptors like topological polar surface area (TPSA) .

Q. How can synthetic yields be improved while minimizing byproducts in large-scale reactions?

  • Optimization Table :

ParameterBaselineOptimizedImpact
CatalystAlCl₃Sc(OTf)₃↑ Yield (60% → 85%)
Temperature100°C80°C↓ Degradation by 30%
SolventEthanolTHF/water (9:1)↑ Purity (88% → 95%)
  • Scale-Up : Use flow chemistry for heat dissipation and reproducibility .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data across similar chromeno-oxazine derivatives?

  • Root Causes :
  • Assay variability : Normalize data to reference compounds (e.g., doxorubicin) .
  • Structural misassignment : Re-validate derivatives via X-ray crystallography .
  • Resolution Framework :

Replicate studies under standardized conditions.

Perform meta-analysis of substituent-activity trends .

Eigenschaften

IUPAC Name

9-[(4-methoxyphenyl)methyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-28-19-9-7-17(8-10-19)13-26-14-21-23(30-16-26)12-11-20-24(27)22(15-29-25(20)21)18-5-3-2-4-6-18/h2-12,15H,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOJJWTUGPUTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.